molecular formula C19H17N3O4S2 B2486759 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE CAS No. 852298-06-7

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2486759
CAS No.: 852298-06-7
M. Wt: 415.48
InChI Key: PFPXEILCZIYRBM-UHFFFAOYSA-N
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Description

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have been reported to exhibit antibacterial and antifungal activities. Studies on similar compounds, such as those by Vasu et al. (2003, 2005), demonstrate these activities, highlighting their potential in addressing infections caused by various pathogens. The specific interactions between these compounds and microbial cells, including possible disruption of cell wall synthesis or interference with essential enzymatic processes, contribute to their antimicrobial efficacy (Vasu et al., 2003) (Vasu et al., 2005).

Antimalarial Activity

The compound's structural analogs have also shown promise as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. This suggests a potential application in antimalarial drug development. Banerjee et al. (2011) reported bromo-benzothiophene carboxamide derivatives as potent inhibitors, indicating the structural relevance of thiophene carboxamides in targeting malaria pathogenesis (Banerjee et al., 2011).

Antiproliferative and Antitumor Activities

Furthermore, thiophene-3-carboxamide derivatives have demonstrated antiproliferative activities against various cancer cell lines. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives from a thiophene-3-carboxamide base compound, showing promising antitumor activity, especially against rat brain tumor cells (C6). Such studies underscore the potential of thiophene-3-carboxamide derivatives in cancer therapy, offering a foundation for the development of new anticancer agents (Mert et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The current status of the thiophene nucleus in medicinal chemistry research is a requirement to collect recent information .

Properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h2-12H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPXEILCZIYRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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